![molecular formula C23H18N4O6 B2487296 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922042-79-3](/img/structure/B2487296.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticonvulsant and antinociceptive agent. It shows promise in managing seizures and reducing pain perception .
- A recent study reported a two-step one-pot synthesis of α-X (X = Br or Cl) enamino ketones/esters. The process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines. This method yields various α-X enamino ketones/esters, where X represents bromine or chlorine. The compound plays a crucial role in this synthetic pathway .
- Another solvent-controllable protocol has been developed to produce 3-(2,5-dioxopyrrolidin-1-yl)acrylates. By using toluene as the solvent and chain alkyl propiolates as alkynyl substrates, researchers achieve moderate yields of this versatile compound. These acrylates find applications in various chemical processes .
- The unique structure of this compound, combining benzofuran and oxadiazole moieties, makes it an interesting candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing novel therapeutic agents .
- Researchers have evaluated the compound’s biological activity against specific targets. Its interactions with enzymes, receptors, or cellular pathways are of interest for drug discovery and development .
- Investigating the photophysical properties of this compound, such as fluorescence emission, can lead to applications in sensors, imaging, and optoelectronics. Its unique structural features may contribute to efficient energy transfer and fluorescence quenching .
Anticonvulsant and Antinociceptive Properties
Enamine Ketones and Esters Synthesis
Versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates
Drug Design and Medicinal Chemistry
Biological Activity Screening
Photophysical Properties and Fluorescence Applications
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-2-31-16-8-4-5-13-12-17(32-20(13)16)22-25-26-23(33-22)24-21(30)14-6-3-7-15(11-14)27-18(28)9-10-19(27)29/h3-8,11-12H,2,9-10H2,1H3,(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWQJRYYFVJGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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